1-(4-Bromophenyl)-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a bromine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of 4-bromoaniline with ortho-nitrobenzaldehyde under acidic conditions, followed by reduction and cyclization to form the indazole ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromophenyl group onto the indazole core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-indazole undergoes various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these molecular targets, this compound can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
1-Phenyl-1H-indazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-1H-indazole: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
1-(4-Fluorophenyl)-1H-indazole: The presence of a fluorine atom alters its electronic properties and reactivity compared to the bromine derivative.
Uniqueness: 1-(4-Bromophenyl)-1H-indazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer specific biological activities not observed in its analogs .
Properties
Molecular Formula |
C13H9BrN2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)indazole |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
InChI Key |
CRGBRERVLZVHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.